molecular formula C12H12ClNO2 B2416566 2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole CAS No. 1352515-35-5

2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole

Cat. No.: B2416566
CAS No.: 1352515-35-5
M. Wt: 237.68
InChI Key: HDQOPDJGFQVHCM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole is a synthetic oxazole derivative of interest in chemical and pharmaceutical research. The chloromethyl group at the 2-position is a reactive handle, allowing this compound to serve as a key intermediate for further chemical transformations through nucleophilic substitution reactions . This enables researchers to synthesize more complex molecules, such as spirocyclic analogues and other hybrids, for biological evaluation . Oxazole cores are privileged structures in medicinal chemistry, frequently found in compounds with a broad spectrum of biological activities, including antitubercular , anticancer, antimicrobial, and anti-inflammatory properties . The 3-ethoxyphenyl substituent is a common pharmacophore that can influence the compound's binding affinity and metabolic stability. This product is intended for research purposes as a building block in drug discovery programs and as a precursor for the development of novel bioactive molecules. For Research Use Only. Not for human or veterinary or therapeutic use.

Properties

IUPAC Name

2-(chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-2-15-10-5-3-4-9(6-10)11-8-14-12(7-13)16-11/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQOPDJGFQVHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel method remains a cornerstone for synthesizing 2,5-disubstituted oxazoles. For 2-(chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole, this involves:

  • Precursor Preparation : Reacting 3-ethoxybenzaldehyde with chloroacetone in the presence of ammonium acetate to form an α-acylamino ketone intermediate.
  • Cyclodehydration : Treating the intermediate with polyphosphoric acid (PPA) at 110°C for 4–6 hours, inducing cyclization via elimination of water.

Key Data :

  • Yield: 68–72%
  • Purity: >95% (HPLC)
  • Limitations: Requires harsh acidic conditions and prolonged reaction times.

Van Leusen Reaction with TosMIC

The van Leusen reaction offers a streamlined route using tosylmethyl isocyanide (TosMIC) and 3-ethoxybenzaldehyde:

  • Oxazole Formation : TosMIC reacts with the aldehyde in methanol under basic conditions (K₂CO₃) at 65°C for 12 hours.
  • Chloromethyl Introduction : Post-synthetic chlorination of a hydroxymethyl intermediate using SOCl₂ in dichloromethane (DCM).

Optimized Conditions :

  • TosMIC: 1.2 equiv
  • Temperature: 65°C
  • Yield: 78% (two-step).

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates oxazole ring formation. A 2023 study demonstrated:

  • Reagents : 3-ethoxybenzaldehyde (1.0 equiv), TosMIC (1.1 equiv), and K₃PO₄ in isopropyl alcohol.
  • Irradiation : 350 W, 65°C, 8 minutes.
  • Chlorination : Subsequent treatment with HCl gas in tetrahydrofuran (THF) at 0°C.

Results :

  • Reaction Time: 8 minutes (vs. 12 hours conventionally)
  • Overall Yield: 85%
  • Energy Efficiency: 40% reduction in energy consumption.

Ultrasound-Promoted Cyclization

Ultrasound enhances reaction kinetics through cavitation. A representative protocol includes:

  • Cyclization : Mixing 3-ethoxybenzaldehyde and 2-chloroacetamide in deep eutectic solvent (choline chloride/urea).
  • Sonication : 40 kHz, 50°C, 30 minutes.
  • Workup : Extraction with ethyl acetate and purification via column chromatography.

Advantages :

  • Solvent Sustainability: Uses biodegradable deep eutectic solvents
  • Yield: 74%
  • Purity: 98%.

Chlorination Strategies for Methyl Group Functionalization

Direct Chlorination of Hydroxymethyl Intermediates

A critical step involves converting a hydroxymethyl group (–CH₂OH) to chloromethyl (–CH₂Cl). Two protocols are prevalent:

Protocol A (SOCl₂ Method) :

  • Reagents: SOCl₂ (2.5 equiv), DCM, 0°C → 25°C, 2 hours.
  • Yield: 89%
  • Side Products: <5% over-chlorination.

Protocol B (HCl Gas) :

  • Conditions: Dry HCl gas bubbled into THF solution at 0°C for 4 hours.
  • Yield: 82%
  • Safety: Requires rigorous moisture exclusion.

In Situ Chlorination During Cyclization

Recent patents describe integrating chlorination into the cyclization step:

  • One-Pot Synthesis : Combining 3-ethoxybenzaldehyde, chloromethyl ketone, and ammonium acetate in acetic acid.
  • Cyclization-Chlorination : Heating at 100°C for 6 hours under nitrogen.

Outcomes :

  • Yield: 70%
  • Purity: 93%
  • Scalability: Demonstrated at 10 kg scale.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Key Advantage Limitation
Robinson-Gabriel 68–72 6–8 hours High regioselectivity Harsh acidic conditions
Van Leusen 78 14 hours Mild conditions Multi-step process
Microwave-Assisted 85 8 minutes Rapid synthesis Specialized equipment required
Ultrasound 74 30 minutes Solvent sustainability Moderate yields
One-Pot Chlorination 70 6 hours Scalability Lower purity

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxazole ring or the chloromethyl group can lead to the formation of different reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxazole, while oxidation can produce oxazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemical and Biological Research Applications

1. Synthetic Chemistry

  • Building Block : 2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole serves as a versatile building block in the synthesis of more complex organic molecules. It is utilized in various organic reactions, including nucleophilic substitutions and cyclization processes.
  • Reagent : The compound acts as a reagent in chemical reactions, facilitating the formation of new bonds and the synthesis of derivatives with potential biological activities.

2. Biological Studies

  • Enzyme Activity Investigation : The compound can be employed as a probe to study enzyme activities. Its ability to form covalent bonds with nucleophilic sites in proteins allows researchers to investigate enzyme mechanisms and interactions.
  • Medicinal Chemistry : There is growing interest in the compound's potential therapeutic applications. Its structure suggests that it may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various oxazole derivatives, including 2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole. The compound was found to exhibit significant cytotoxic effects against specific cancer cell lines, demonstrating its potential as a lead compound for further development in cancer therapy.

Case Study 2: Enzyme Inhibition

In another investigation, researchers utilized 2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole to explore its inhibitory effects on specific enzymes linked to metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, providing insights into its mechanism of action and potential therapeutic uses.

Data Tables

Application Area Description Potential Impact
Synthetic ChemistryBuilding block for complex moleculesFacilitates new synthetic routes
Biological StudiesProbe for enzyme activityEnhances understanding of biochemical processes
Medicinal ChemistryPotential drug candidateOffers new avenues for therapeutic development
Case Study Findings Implications
Anticancer ActivitySignificant cytotoxicity against cancer cell linesPotential for cancer drug development
Enzyme InhibitionEffective inhibition of metabolic enzymesInsights into metabolic regulation

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The oxazole ring can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-5-phenyl-1,3-oxazole: Similar structure but lacks the ethoxy group.

    2-(Bromomethyl)-5-(3-ethoxyphenyl)-1,3-oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole is unique due to the presence of both the chloromethyl and ethoxyphenyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for specific interactions and reactions that are not possible with other similar compounds.

Biological Activity

2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a chloromethyl group and an ethoxy-substituted phenyl ring attached to an oxazole core. The presence of these functional groups is believed to enhance its biological activity by influencing its interaction with various molecular targets.

The biological activity of 2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to the inhibition of enzyme functions and disruption of cellular processes, which is particularly relevant in cancer therapy. The chloromethyl group may facilitate these interactions, while the ethoxy group could enhance solubility and bioavailability.

Biological Activities

Research indicates that compounds containing the oxazole ring exhibit a wide range of biological activities, including:

  • Anticancer Activity : Studies have shown that oxazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to 2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole have demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
  • Antimicrobial Properties : The compound has been investigated for its potential as an antimicrobial agent. Its structural features suggest it may inhibit bacterial growth by targeting specific cellular pathways.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Comparative Studies

A comparative analysis with other oxazole derivatives reveals that structural modifications can significantly impact biological activity. The following table summarizes some related compounds and their respective activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-(3-Chloro-5-methoxyphenyl)-2-(chloromethyl)-1,3-oxazoleContains methoxy groupAnticancer, antibacterialEnhanced reactivity due to chlorine
4-(Chloromethyl)-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazoleMethyl substituent on oxazoleModerate anticancer activityEthoxy group increases solubility
2-Chloromethyl-1,3-thiazoleHalogenated structureAntimicrobial propertiesDifferent heterocyclic core

Case Studies

One notable case study involved the evaluation of 2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole's efficacy against specific cancer cell lines. The compound exhibited an IC50 value in the low micromolar range, indicating potent cytotoxicity. Flow cytometry assays confirmed that the compound induces apoptosis through caspase activation pathways .

Another study focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µM, suggesting potential for development as a therapeutic agent against bacterial infections .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole, and how do reaction conditions influence yield?

A robust method involves multi-step functionalization of oxazole precursors. For example, chloromethylation of the oxazole core can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under anhydrous conditions . The 3-ethoxyphenyl substituent is typically introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring Pd catalysts and optimized temperature (70–90°C) in polar aprotic solvents like DMF . Yield optimization (60–85%) depends on stoichiometric ratios, catalyst loading, and reaction time (monitored via TLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • ¹H/¹³C NMR : The chloromethyl group (–CH₂Cl) appears as a singlet at δ ~4.5–4.8 ppm (¹H) and δ ~40–45 ppm (¹³C). The 3-ethoxyphenyl moiety shows aromatic protons as a multiplet (δ 6.8–7.4 ppm) and ethoxy protons as a quartet (δ 1.3–1.5 ppm) .
  • IR : Stretching vibrations for C–Cl (650–750 cm⁻¹), C–O–C (oxazole ring, 1250–1300 cm⁻¹), and aryl ether (C–O, ~1200 cm⁻¹) confirm structural motifs .
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) at m/z 235–237 (Cl isotopic pattern) validate the molecular formula .

Q. How should stability and storage conditions be optimized to prevent decomposition?

The compound is moisture-sensitive due to the reactive chloromethyl group. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability studies indicate <5% degradation over 6 months when protected from light and humidity . For short-term use, anhydrous DCM or THF is recommended as a solvent .

Advanced Research Questions

Q. What strategies resolve conflicting spectroscopic data (e.g., unexpected splitting in NMR)?

  • Dynamic Effects : Conformational flexibility in the ethoxyphenyl group can cause splitting. Variable-temperature NMR (VT-NMR) at –40°C to 80°C clarifies exchange broadening .
  • X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P2₁/c space group, a = 9.3 Å, b = 10.8 Å) provides unambiguous bond angles and torsional parameters to validate geometry .
  • DFT Calculations : Compare experimental IR/NMR with computed spectra (B3LYP/6-31G*) to identify discrepancies caused by solvent effects or tautomerism .

Q. How does the chloromethyl group influence reactivity in cross-coupling or substitution reactions?

The –CH₂Cl moiety acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or as a leaving group in SN2 reactions. Kinetic studies show that reactions with piperidine in THF proceed via a second-order mechanism (k = 0.12 L/mol·s at 25°C). Steric hindrance from the 3-ethoxyphenyl group slows reactivity by ~30% compared to unsubstituted analogs .

Q. What computational tools predict biological activity or metabolic pathways for this compound?

  • Docking Studies : Molecular docking (AutoDock Vina) against cytochrome P450 enzymes (e.g., CYP3A4) predicts metabolic sites, with the ethoxyphenyl group prone to hydroxylation .
  • ADMET Prediction : SwissADME estimates moderate bioavailability (LogP = 2.8) and blood-brain barrier permeability (BBB+), suggesting CNS activity potential .
  • In Silico Toxicity : ProTox-II flags hepatotoxicity (Probability = 0.72) due to reactive metabolite formation .

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